molecular formula C10H19NO2 B12310202 rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis

rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis

Cat. No.: B12310202
M. Wt: 185.26 g/mol
InChI Key: WFOKGSGEJVJMFD-UHFFFAOYSA-N
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Description

rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry and is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis typically involves the reaction of tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

  • tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, trans
  • tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness: rac-tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate, cis is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

Properties

IUPAC Name

tert-butyl 5-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-5-6-8(11-7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOKGSGEJVJMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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